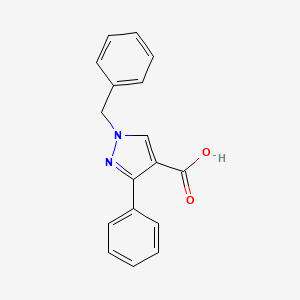

1-Benzyl-3-phenyl-1H-pyrazol-4-carbonsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

WAY-638861 wird in der wissenschaftlichen Forschung umfassend eingesetzt. Es dient als biochemisches Reagenz in verschiedenen Studien, darunter solche, die sich mit Chemie, Biologie und Medizin befassen . Seine Anwendungen umfassen:

Chemie: Wird als Kalibrierstandard in magnetischen Messungen und als Reduktionsmittel verwendet.

Industrie: Wird in der fotografischen Chemie und als Katalysator für die Polymerisation verwendet.

Wirkmechanismus

Der Wirkmechanismus von WAY-638861 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Detaillierte Informationen zu seinen molekularen Zielstrukturen und Stoffwechselwegen sind in öffentlichen Quellen nicht leicht zugänglich . Weitere Forschung ist erforderlich, um die genauen Mechanismen zu erforschen, durch die es seine Wirkungen ausübt.

Biochemische Analyse

Biochemical Properties

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential as an anti-inflammatory agent . Additionally, its binding affinity to specific proteins can modulate signal transduction pathways, impacting cellular responses.

Cellular Effects

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, its interaction with cofactors such as NADPH can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für WAY-638861 sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

WAY-638861 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind in verfügbaren Quellen nicht explizit beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wirkmechanismus

WAY-638861 can be compared with other similar compounds, such as 1-benzyl-3-phenylpyrazole-4-carboxylic acid and related pyrazole derivatives . These compounds share structural similarities but may differ in their specific chemical properties and applications. WAY-638861 is unique in its specific applications and the conditions under which it is used in research .

Vergleich Mit ähnlichen Verbindungen

WAY-638861 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. 1-Benzyl-3-Phenylpyrazol-4-carbonsäure und verwandten Pyrazolderivaten . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren spezifischen chemischen Eigenschaften und Anwendungen unterscheiden. WAY-638861 ist einzigartig in seinen spezifischen Anwendungen und den Bedingungen, unter denen es in der Forschung verwendet wird .

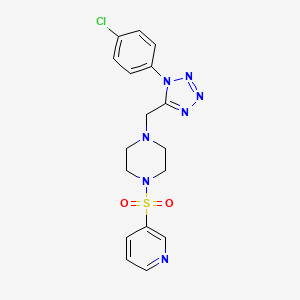

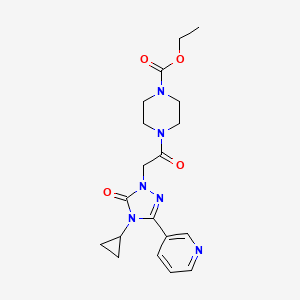

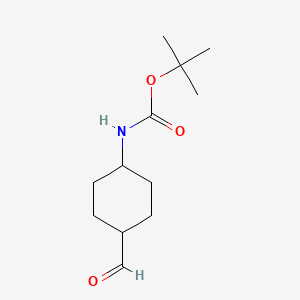

Ähnliche Verbindungen:

- 1-Benzyl-3-Phenylpyrazol-4-carbonsäure

- MLS001002735

- SCHEMBL4265334

- CHEMBL1886925

Eigenschaften

IUPAC Name |

1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-12-19(11-13-7-3-1-4-8-13)18-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMFTJJYFCUIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331234 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

905589-98-2 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2563889.png)

![1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea](/img/structure/B2563890.png)

![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)

![7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)

![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2563904.png)